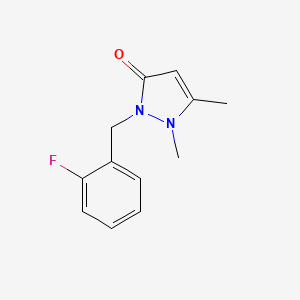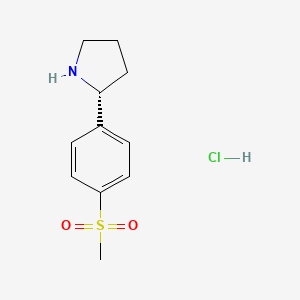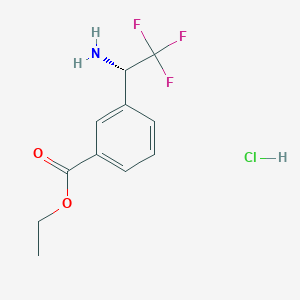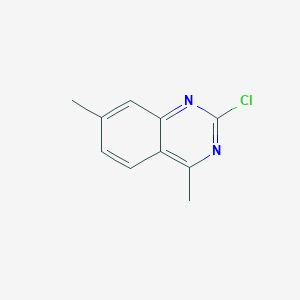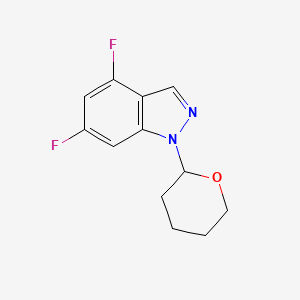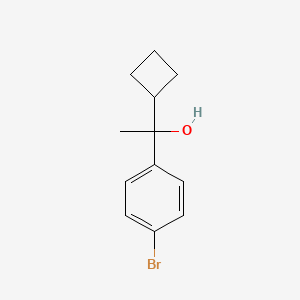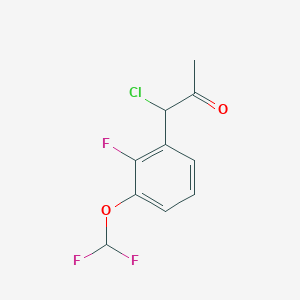
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of bromine, methyl, and dichloroethanol groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the bromination of 5-methylphenyl followed by the introduction of dichloroethanol groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated alcohol.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or as a reagent in organic synthesis.
Comparación Con Compuestos Similares
- 1-(2-Bromo-5-methylphenyl)ethanone
- 1-(2-Bromo-5-methylphenyl)-2-(2,6-difluorophenyl)-N-ethylethanamine
Comparison: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and dichloroethanol groups, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C9H9BrCl2O |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
1-(2-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
Clave InChI |
UVAWNMNGWFTKPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


